molecular formula C20H35BO4Si B13357600 Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane

Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane

Cat. No.: B13357600
M. Wt: 378.4 g/mol
InChI Key: OESGFEGJIMHXPU-UHFFFAOYSA-N
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Description

Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane is a complex organosilicon compound. It features a silane group bonded to a phenyl ring, which is further substituted with a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often employed in the final coupling step.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products

    Aryl-Substituted Silanes: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane primarily involves its reactivity at the silicon and boron centers. The silicon center can undergo nucleophilic attack, while the boron center can participate in transmetalation reactions during coupling processes. These reactions facilitate the formation of new carbon-carbon and carbon-silicon bonds, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane is unique due to its combination of a silane group and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C20H35BO4Si

Molecular Weight

378.4 g/mol

IUPAC Name

trimethyl-[2-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethoxymethoxy]ethyl]silane

InChI

InChI=1S/C20H35BO4Si/c1-16(23-15-22-13-14-26(6,7)8)17-9-11-18(12-10-17)21-24-19(2,3)20(4,5)25-21/h9-12,16H,13-15H2,1-8H3

InChI Key

OESGFEGJIMHXPU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)OCOCC[Si](C)(C)C

Origin of Product

United States

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